molecular formula C9H9ClO2 B3057576 4-(Methoxymethyl)benzoyl chloride CAS No. 82628-75-9

4-(Methoxymethyl)benzoyl chloride

Cat. No. B3057576
CAS RN: 82628-75-9
M. Wt: 184.62 g/mol
InChI Key: FHLONZHNJKJMND-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzoyl chloride is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It is used in the synthesis of stilbene and dihydrostilbene derivatives as potential anti-cancer agents. It is also used in the synthesis of coumarin dimers with potential HIV-1 activity .


Synthesis Analysis

The synthesis of this compound involves the reaction of the compound with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It also reacts with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .


Molecular Structure Analysis

The molecular formula of this compound is C9H9ClO2 . The compound has a molecular weight of 156.61 .


Chemical Reactions Analysis

This compound is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It also reacts with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .


Physical And Chemical Properties Analysis

This compound is an amber-colored crystalline solid with a melting point of 72°F . It has a refractive index of 1.548 and a density of 1.155 g/mL at 25 °C .

Mechanism of Action

Target of Action

4-(Methoxymethyl)benzoyl chloride, also known as 4-Methoxymethylbenzoyl chloride, is a reactive acylating agent . It primarily targets carboxylic acids, alcohols, and amines . These targets play a crucial role in various biochemical reactions, serving as the building blocks for a wide range of organic compounds.

Mode of Action

The compound interacts with its targets through a process known as acylation . In this process, this compound reacts with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It also reacts with potassium thiocyanate to yield an isothiocyanate derivative via a nucleophilic addition-elimination mechanism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react in water , suggesting that its activity could be influenced by the presence of water or other polar solvents. Additionally, it is sensitive to moisture , indicating that humidity could also affect its stability and reactivity.

Safety and Hazards

4-(Methoxymethyl)benzoyl chloride is corrosive to metals and skin. Its vapors may cause serious burns to the eyes . It reacts exothermically with bases, including amines, and is incompatible with water, strong oxidizing agents, and alcohols .

Relevant Papers The relevant paper retrieved discusses the synthesis of 4-methoxymethylbenzoic acid . This paper could provide further insights into the synthesis and potential applications of this compound.

properties

IUPAC Name

4-(methoxymethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLONZHNJKJMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551771
Record name 4-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82628-75-9
Record name 4-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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